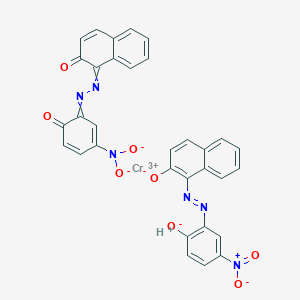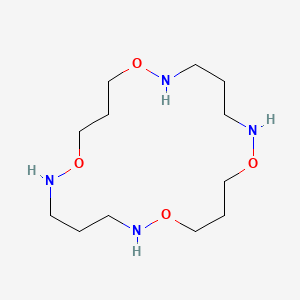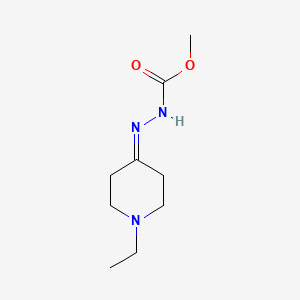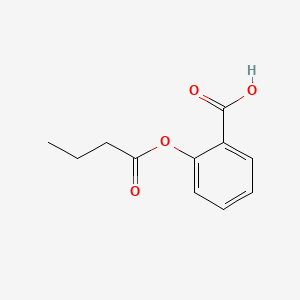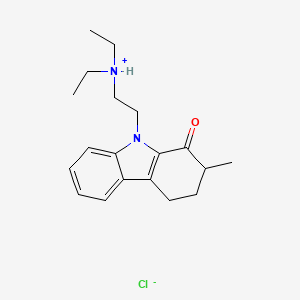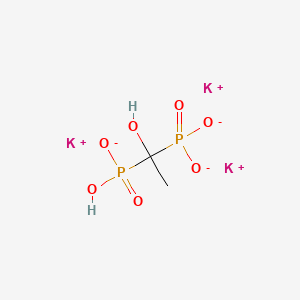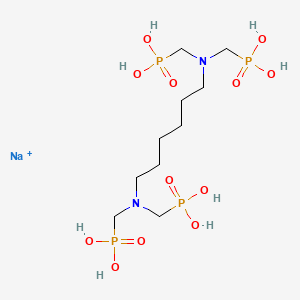
Tri-o-cresyl thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-o-cresyl thiophosphate is an organophosphorus compound with the molecular formula C21H21O3PS. It is a derivative of phosphoric acid where three cresyl groups (methylphenyl) are bonded to a thiophosphate group. This compound is known for its use as a lubricant additive, particularly in high-temperature and high-pressure environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tri-o-cresyl thiophosphate can be synthesized through the reaction of phosphorus oxychloride with o-cresol in the presence of a base. The reaction typically proceeds as follows:
-
Phosphorus Oxychloride and o-Cresol Reaction:
- Reaction:
POCl3+3C7H8O→(C7H7O)3PO+3HCl
- Product: Tri-o-cresyl phosphate.
Reactants: Phosphorus oxychloride (POCl3) and o-cresol (C7H8O).
Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Reaction:
-
Conversion to this compound:
- Reactants: Tri-o-cresyl phosphate and a sulfurizing agent such as phosphorus pentasulfide (P2S5).
- Conditions: The reaction is typically carried out under reflux conditions.
- Reaction:
(C7H7O)3PO+P2S5→(C7H7O)3PS+P2O5
- Product: this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- Reagents: Hydrogen peroxide (H2O2) or other oxidizing agents.
- Conditions: Mild to moderate temperatures.
- Products: Oxidized derivatives such as phosphates and sulfoxides.
-
Reduction:
- Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous conditions.
- Products: Reduced derivatives such as phosphines and thiols.
-
Substitution:
- Reagents: Halogenating agents like thionyl chloride (SOCl2).
- Conditions: Anhydrous conditions.
- Products: Substituted derivatives such as chlorophosphates.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, moderate temperatures.
- Reduction: Lithium aluminum hydride, anhydrous conditions.
- Substitution: Thionyl chloride, anhydrous conditions.
Major Products:
- Oxidation: Phosphates, sulfoxides.
- Reduction: Phosphines, thiols.
- Substitution: Chlorophosphates .
Aplicaciones Científicas De Investigación
Tri-o-cresyl thiophosphate has a wide range of applications in scientific research:
-
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
-
Biology:
- Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
- Used in toxicology studies to understand its impact on biological systems.
-
Medicine:
- Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
- Studied for its toxicological effects and potential antidotes.
-
Industry:
- Widely used as a lubricant additive in high-temperature and high-pressure environments.
- Acts as an anti-wear and extreme pressure additive in lubricants for machinery and engines .
Mecanismo De Acción
The mechanism of action of tri-o-cresyl thiophosphate involves its interaction with metal surfaces and biological molecules:
-
Lubricant Additive:
- Forms a protective film on metal surfaces, reducing friction and wear.
- The film is composed of phosphate and thiophosphate groups that bond to the metal surface.
-
Enzyme Inhibition:
- Inhibits acetylcholinesterase by phosphorylating the active site serine residue.
- This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent neurotoxic effects .
Comparación Con Compuestos Similares
-
Tri-o-cresyl phosphate (TOCP):
- Similar structure but lacks the sulfur atom.
- Used as a flame retardant and plasticizer.
-
Triphenyl phosphate (TPP):
- Contains phenyl groups instead of cresyl groups.
- Used as a flame retardant and plasticizer.
-
Zinc dialkyldithiophosphate (ZDDP):
- Contains zinc and alkyl groups.
- Used as a lubricant additive with anti-wear properties.
Uniqueness:
Propiedades
Número CAS |
631-45-8 |
|---|---|
Fórmula molecular |
C21H21O3PS |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
Clave InChI |
RJDVGKCBHFINOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)


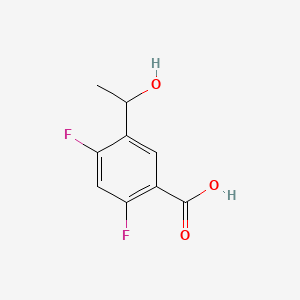
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
